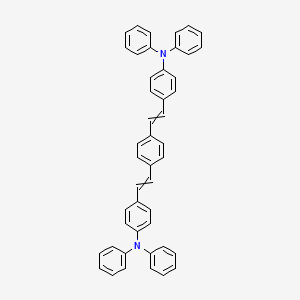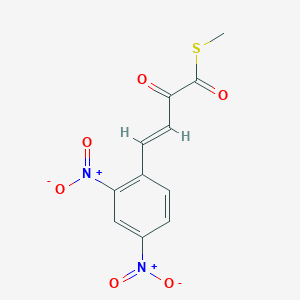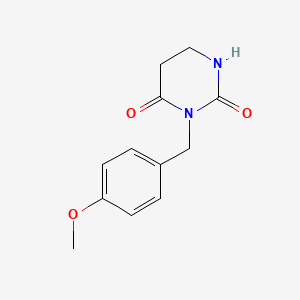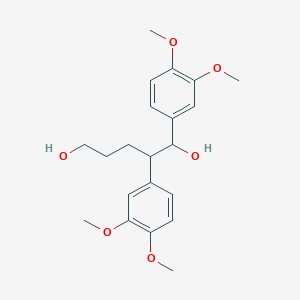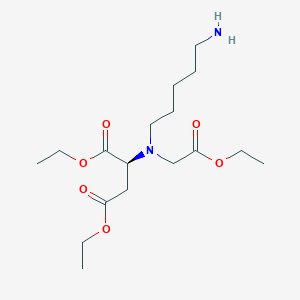
Diethyl N-(5-aminopentyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl N-(5-aminopentyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate is a synthetic organic compound that belongs to the class of aspartate derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl N-(5-aminopentyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate typically involves the reaction of L-aspartic acid with diethyl oxalate to form the diethyl ester. This intermediate is then reacted with 5-aminopentylamine and 2-ethoxy-2-oxoethyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl N-(5-aminopentyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce various amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl N-(5-aminopentyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions would require detailed study through experimental research.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl N-(5-aminopentyl)-N-(2-oxoethyl)-L-aspartate
- Diethyl N-(5-aminopentyl)-N-(2-ethoxy-2-oxoethyl)-D-aspartate
- Diethyl N-(5-aminopentyl)-N-(2-ethoxy-2-oxoethyl)-L-glutamate
Uniqueness
Diethyl N-(5-aminopentyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate is unique due to its specific structural features, such as the presence of both an ethoxy and oxo group, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
820960-71-2 |
|---|---|
Fórmula molecular |
C17H32N2O6 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
diethyl (2S)-2-[5-aminopentyl-(2-ethoxy-2-oxoethyl)amino]butanedioate |
InChI |
InChI=1S/C17H32N2O6/c1-4-23-15(20)12-14(17(22)25-6-3)19(11-9-7-8-10-18)13-16(21)24-5-2/h14H,4-13,18H2,1-3H3/t14-/m0/s1 |
Clave InChI |
GSKHMUFBSQVEKQ-AWEZNQCLSA-N |
SMILES isomérico |
CCOC(=O)C[C@@H](C(=O)OCC)N(CCCCCN)CC(=O)OCC |
SMILES canónico |
CCOC(=O)CC(C(=O)OCC)N(CCCCCN)CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-6-[(naphthalen-1-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12518389.png)

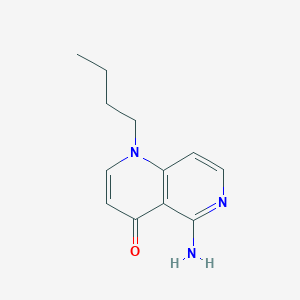
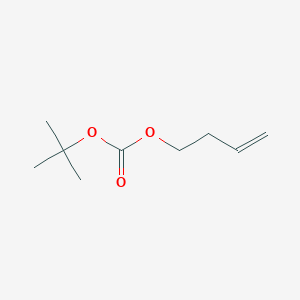
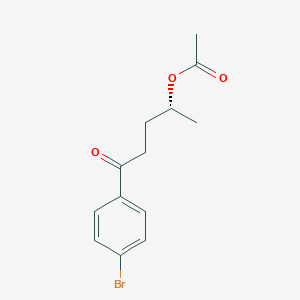
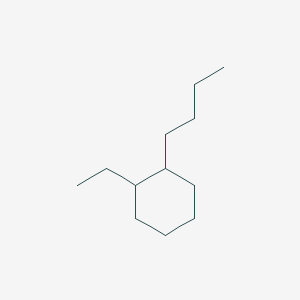

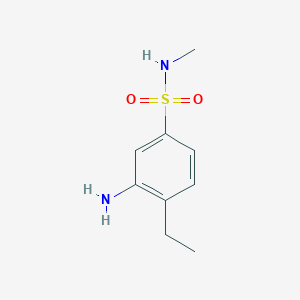
![4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL](/img/structure/B12518428.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-[(3-chlorophenyl)sulfonyl]-4-(1-piperazinyl)-](/img/structure/B12518439.png)
